molecular formula C7H12O2 B1195863 2-Methylhexano-6-lactone CAS No. 1321-18-2

2-Methylhexano-6-lactone

Cat. No.: B1195863
CAS No.: 1321-18-2
M. Wt: 128.17 g/mol
InChI Key: IYBOGQYZTIIPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexano-6-lactone is a high-purity chemical compound provided as a reference standard for research and development applications. Lactones are a significant class of compounds studied for their diverse biological activities and presence in natural products . Researchers value this compound for exploring the structure-activity relationships of flavor and fragrance molecules, as various lactones are known for their organoleptic properties, contributing creamy, fatty, or fruity notes to formulations . In scientific studies, such lactones serve as key intermediates in organic synthesis and are subjects in biotransformation experiments using fungal strains to produce novel derivatives with potential enhanced biological profiles . The core lactone structure is known to be a functional group of interest in the development of compounds with antimicrobial and phytotoxic properties . This product is intended for use as an analytical standard or a building block in chemical synthesis. It is strictly for research purposes in a controlled laboratory environment. This compound is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1321-18-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methyloxepan-2-one

InChI

InChI=1S/C7H12O2/c1-6-4-2-3-5-9-7(6)8/h6H,2-5H2,1H3

InChI Key

IYBOGQYZTIIPNI-UHFFFAOYSA-N

SMILES

CC1CCCCOC1=O

Canonical SMILES

CC1CCCCOC1=O

Other CAS No.

2549-61-3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylhexano 6 Lactone and Analogues

Chemo- and Regioselective Synthesis of Lactone Scaffolds

The construction of the fundamental lactone framework requires methods that can selectively form the ester bond from a linear precursor or build the ring through other carbon-carbon or carbon-oxygen bond-forming reactions.

Catalytic Oxidation and Dehydrogenation Approaches

Catalytic oxidation and dehydrogenation represent highly atom-economical pathways to lactones from readily available precursors like diols, carboxylic acids, and cyclic ketones.

One of the most direct methods is the dehydrogenative cyclization of diols . This approach avoids the use of stoichiometric oxidants, producing hydrogen gas as the only byproduct. pkusz.edu.cn Ruthenium and iron complexes have proven effective for this transformation. For instance, air-stable (cyclopentadienone)iron carbonyl complexes can catalyze the dehydrogenation of various diols, including those that form seven-membered lactones, using acetone (B3395972) as a hydrogen acceptor. gettysburg.edu Similarly, soluble ruthenium complexes have been used for the acceptorless dehydrogenation of diols to lactones, although this often requires high temperatures to drive the endothermic reaction by removing hydrogen gas. pkusz.edu.cn Copper-based catalysts, such as copper chromite, are also employed for the liquid-phase dehydrogenation of aliphatic diols containing 3-7 carbon atoms to their corresponding lactones. google.comresearchgate.net The regioselectivity in the oxidation of unsymmetrical diols is a key challenge, where catalyst design plays a crucial role in targeting a specific hydroxyl group. researchgate.netorganic-chemistry.org

The Baeyer-Villiger oxidation is a classic and powerful ring-expansion reaction for synthesizing lactones from cyclic ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone using peroxy acids (e.g., m-CPBA) or other oxidants like Oxone. organic-chemistry.orgresearchgate.netresearchgate.net This method is widely used for the industrial production of ε-caprolactone from cyclohexanone (B45756) and can be applied to substituted cyclohexanones to yield substituted ε-lactones. researchgate.netresearchgate.netmdpi.com For example, various methyl-substituted cyclohexanones have been successfully oxidized to their corresponding methyl-substituted ε-lactones. researchgate.net The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent carbon atoms.

More recent strategies involve the direct C–H functionalization of aliphatic carboxylic acids. Manganese complexes, for instance, can catalyze the selective oxidation of unactivated primary γ-C–H bonds to form γ-lactones using hydrogen peroxide as the oxidant. nih.govresearcher.life While demonstrated primarily for five-membered rings, this approach highlights the potential for catalyst-controlled, site-selective lactonization at specific C-H bonds, which could be extended to the synthesis of ε-lactones from longer-chain carboxylic acids.

Cycloaddition-Based Annulation Strategies

Cycloaddition reactions offer a convergent and powerful approach to constructing cyclic systems, including seven-membered lactone rings, often in a single step with high stereocontrol.

For the synthesis of seven-membered rings, [4+3] cycloaddition reactions are particularly relevant. sci-hub.se These reactions typically involve the combination of a four-atom π-system (a diene, such as furan) and a three-atom allyl cation equivalent to directly form the cycloheptane (B1346806) framework. sci-hub.seresearchgate.net Subsequent functional group manipulation, such as Baeyer-Villiger oxidation of a resulting ketone bridge, can then yield the lactone structure. sci-hub.se

Transition metal-catalyzed cycloadditions provide another versatile route. Ruthenium-catalyzed carbonylative [2+2+1] cycloadditions of allenyl aldehydes or ketones can produce α-methylene-δ-lactones. nih.gov While this specific example leads to six-membered rings, the principles of transition-metal mediated assembly of small unsaturated molecules are broadly applicable. More directly, ruthenium catalysts have been used in carbonylative cycloadditions involving alkenes and bis(2-pyridyl)ketones to generate γ-lactones. nih.gov The development of catalysts for [n+m+...] cycloadditions continues to be an active area of research for accessing larger ring systems like ε-lactones. ccspublishing.org.cn

Ring-Expansion and Rearrangement Processes

Ring-expansion methodologies provide access to larger lactones from smaller, more readily available cyclic precursors. The Baeyer-Villiger oxidation mentioned previously is a prime example of a one-atom ring expansion of a cyclic ketone. researchgate.net

Other strategies include the N-heterocyclic carbene (NHC)-catalyzed ring expansion of oxacycloalkane-2-carboxaldehydes. This method has been used to synthesize five-, six-, and seven-membered lactones under mild conditions. organic-chemistry.org The mechanism involves the formation of a Breslow intermediate, which undergoes ring opening and subsequent intramolecular attack to furnish the expanded lactone.

The synthesis of substituted ε-caprolactones has also been achieved via ring extension of functionalized cyclohexanols or cyclohexanones. rsc.org For instance, γ-acryloyloxy-ε-caprolactone was prepared from 1,4-cyclohexanediol, which was first acylated, then oxidized to a ketone, and finally subjected to a ring-expansion reaction. rsc.org Similarly, γ-(2-bromo-2-methyl propionate)-ε-caprolactone, an important initiator for polymer chemistry, is synthesized via a multi-step sequence that includes a Baeyer-Villiger oxidation of a substituted cyclohexanone. tandfonline.com

Stereoselective α-Functionalization of Lactones

Introducing substituents at the α-position of a pre-formed lactone ring is a key strategy for accessing analogues like 2-Methylhexano-6-lactone. This requires the generation of an enolate or enolate equivalent from the lactone, followed by reaction with an electrophile.

A high-yielding and remarkably diastereoselective α-methylation has been reported for a protected octahydroindole-2-carboxylic acid, a bicyclic lactam system. nih.gov In this case, the steric hindrance from a fused cyclohexane (B81311) ring directed the approach of methyl iodide to one face of the intermediate enolate, resulting in high selectivity. This principle of substrate-controlled stereoselectivity is directly applicable to the α-methylation of ε-caprolactone systems, especially those with existing stereocenters or conformational biases.

The synthesis of α-substituted ε-caprolactones is also crucial for creating complex polymer architectures. For example, α-chloro and α-azido substituted ε-caprolactones have been synthesized and used in ring-opening polymerizations to create functional polyesters. nih.gov These monomers are typically prepared from ε-caprolactone itself via α-bromination followed by nucleophilic substitution.

Enantioselective and Diastereoselective Synthesis of Chiral Lactones

Creating chiral lactones, where the stereochemistry can be controlled at the methyl-bearing carbon (C2) and any other stereocenters, requires advanced asymmetric methods.

Asymmetric Catalysis in Lactone Ring Closure

Achieving enantioselectivity during the final ring-closing step is an elegant and efficient strategy for synthesizing chiral lactones. This can be accomplished through several catalytic approaches.

Asymmetric hydrogenation of keto-esters or keto-acids is a powerful technique. Chiral iridium or ruthenium complexes bearing sophisticated chiral ligands can catalyze the hydrogenation of a ketone, creating a chiral hydroxyl group. rsc.orgrsc.org If the substrate is a keto-acid, the resulting hydroxy acid often undergoes spontaneous or acid-catalyzed lactonization in situ to yield the chiral lactone with high diastereo- and enantioselectivity. rsc.orgrsc.org This dynamic kinetic resolution process can convert a racemic starting material entirely into a single, highly enriched stereoisomer of the product.

Enzyme-catalyzed reactions offer another route with exceptional selectivity under mild conditions. Lipases, such as Novozym 435, have been used for the enantioselective polymerization of methyl-substituted ε-caprolactones. nih.gov Interestingly, in the case of 6-methyl-ε-caprolactone (an isomer of the target compound), the enzyme initiated ring-opening but failed to propagate polymerization. nih.gov However, lipases are also used for the kinetic resolution of racemic hydroxy acids or esters followed by lactonization, providing access to enantioenriched lactones. researchgate.net

Recently, chiral Lewis base catalysis has been applied to the asymmetric synthesis of benzo-fused ε-lactones. digitellinc.com In this two-step protocol, a chiral isothiourea catalyst controls the stereochemistry of an initial addition reaction, and the resulting intermediate is then cyclized to form the seven-membered lactone with high enantioselectivity. digitellinc.com

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. wikipedia.orgmdpi.com These enantiopure compounds are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired chiral product. wikipedia.org The Evans oxazolidinones are a prominent class of chiral auxiliaries widely employed in the asymmetric synthesis of lactones. researchgate.net

A general and versatile approach for the asymmetric synthesis of chiral δ-lactones involves a sequence of reactions starting with an Evans' aldol (B89426) reaction. researchgate.netnih.gov This methodology allows for the construction of multiple contiguous stereocenters with a high degree of control. researchgate.netnih.gov For the synthesis of a 2-methyl substituted δ-lactone like this compound, the strategy would typically involve the acylation of a chiral oxazolidinone, for instance with propionyl chloride, followed by a stereoselective aldol condensation with a suitable aldehyde precursor.

The stereoselectivity of the aldol reaction is dictated by the chiral auxiliary, which directs the approach of the enolate and the aldehyde. Subsequent transformations, such as reduction of the auxiliary and cyclization, would lead to the desired δ-lactone. The choice of the specific oxazolidinone auxiliary, derived from readily available amino acids like (S)-phenylalanine or (R)-phenylglycine, allows for access to either enantiomer of the target lactone. acs.org A new effective method for the reductive cleavage of these chiral oxazolidinone auxiliaries involves the use of NaBH₄/CaCl₂/THF in the presence of a small amount of ethanol. acs.org

The following table summarizes the key aspects of chiral auxiliary-mediated synthesis of δ-lactones:

Chiral Auxiliary TypeKey ReactionStereochemical ControlTypical Diastereomeric RatioReference
Evans OxazolidinonesAldol CondensationAuxiliary-induced facial selectivity>95:5 researchgate.net
(S)-Phenylalanine-derived oxazolidinoneTiCl₄-mediated AldolizationEstablishes (R,R) stereocentersNot specified acs.org
(R)-Phenylglycine-derived auxiliaryTiCl₄-mediated AldolizationEstablishes (S,S) stereocentersNot specified acs.org

Substrate-Controlled Stereochemical Induction

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by the inherent chirality already present within the substrate molecule. mdpi.com This approach is particularly effective when a chiral starting material from the "chiral pool," such as a sugar or an amino acid, is utilized. mdpi.com For the synthesis of this compound, a strategy could commence with a chiral precursor that already contains one or more of the required stereocenters.

A notable example involves the stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate from D-mannurono-2,6-lactone, where the existing stereochemistry of the mannurono-lactone directs the establishment of the new C-6 configuration. rsc.org Although not a direct synthesis of this compound, this illustrates the principle of using a chiral lactone precursor to guide subsequent stereoselective transformations.

Another relevant strategy is the use of chiral alcohol-substituted vinylogous urethanes in anti-aldol reactions. The chirality within the alcohol moiety of the urethane (B1682113) acts as an internal directing group, influencing the stereoselectivity of the aldol reaction to produce precursors for δ-lactones like (-)-prelactone B. researchgate.net The stereochemical information is transferred from the chiral alcohol to the newly formed stereocenters.

The efficiency of substrate-controlled reactions often depends on the conformational biases of the substrate and the nature of the reagents. The interplay of steric and electronic effects within the chiral substrate is crucial for achieving high diastereoselectivity. nih.gov

β-Stereoselective Transformations Involving Lactone Moieties

Achieving stereoselectivity at the β-position of a lactone ring is a significant synthetic challenge. Methodologies that can directly functionalize this position in a stereocontrolled manner are highly valuable. While direct C-H functionalization of lactones is an emerging field, other strategies rely on the stereoselective transformation of precursors where the β-stereocenter is installed prior to or during lactonization.

One approach involves the iodo-lactonization of borylated (Z)-skipped dienoates. This reaction proceeds with the formation of polysubstituted borylated lactone cores. The stereochemistry of the substituents on the dienoate precursor influences the stereochemical outcome of the cyclization, leading to a preference for certain diastereomers. acs.orgnih.gov This method provides a pathway to functionalized δ-lactones where a boron moiety at the β-position can be further elaborated. nih.gov

Another powerful strategy is the palladium-catalyzed decarboxylative cycloaddition of vinyl cyclic carbonates, which allows for the synthesis of highly substituted δ-lactones. This method is noted for its broad substrate scope and good functional group tolerance, enabling access to a variety of lactone scaffolds. researchgate.net The stereochemistry of the final product is influenced by the starting materials and the catalytic cycle.

Enzymatic methods also offer excellent stereocontrol. Engineered carbonyl reductases have been shown to catalyze the asymmetric synthesis of various γ- and δ-lactones with high stereoselectivities (up to 99% ee). rsc.orgresearchgate.net By selecting the appropriate enzyme and substrate, it is possible to achieve high selectivity for the desired stereoisomer.

The following table presents a summary of research findings on β-stereoselective transformations for δ-lactones:

MethodKey TransformationStereoselectivityProduct TypeReference
Iodo-lactonizationCyclization of borylated dienoatesPreference for cis-diastereomersBorylated δ-lactones acs.orgnih.gov
Pd-catalyzed cycloadditionDecarboxylative cycloadditionRegioselectiveHighly substituted δ-lactones researchgate.net
Enzymatic ReductionAsymmetric reduction of keto-acidsUp to 99% eeChiral δ-lactones rsc.orgresearchgate.net

Development of Novel Precursors for this compound Synthesis

The development of novel and efficient precursors is crucial for streamlining the synthesis of target molecules. For this compound, a key precursor is a 5-oxo-alkanal or a related derivative. A significant advancement in this area is the one-pot conversion of 5-oxoalkanals to δ-lactones through a cooperative catalysis system involving a samarium ion and a mercaptan. acs.org This procedure involves a sequence of acetalization, a Tishchenko-type reduction, and subsequent lactonization. This method has been successfully applied to the asymmetric synthesis of (2S,5R)-2-methylhexanolide, a stereoisomer of this compound. acs.org

Another innovative approach involves the C-H functionalization of readily available starting materials to generate lactone precursors. For instance, palladium-catalyzed site-selective C-H lactonization of dicarboxylic acids has been developed. nih.gov By choosing the appropriate ligand, it is possible to selectively activate either the β- or γ-methylene C-H bonds to form γ- or δ-lactones, respectively. This strategy allows for the synthesis of structurally diverse lactones from simple dicarboxylic acid precursors. nih.gov

The chemoenzymatic synthesis of alkyl-substituted δ-lactones from dihydrojasmone (B1670601) represents another novel precursor strategy. Baeyer-Villiger oxidation of dihydrojasmone yields new alkyl-substituted δ-lactones, which can then be further transformed enantioselectively using fungal biocatalysts. researchgate.net

The following table details some novel precursors for δ-lactone synthesis:

Precursor TypeSynthetic MethodTarget Lactone TypeKey FeaturesReference
5-OxoalkanalsSamarium/mercaptan cooperative catalysisSubstituted δ-lactonesOne-pot, stereoselective acs.org
Dicarboxylic AcidsPd-catalyzed C-H lactonizationγ- and δ-LactonesSite-selective, ligand-controlled nih.gov
DihydrojasmoneBaeyer-Villiger oxidation & biocatalysisAlkyl-substituted δ-lactonesChemoenzymatic approach researchgate.net

Flow Chemistry Applications in Lactone Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.it These benefits are increasingly being leveraged for the synthesis of lactones.

A notable application is the use of coimmobilized dual enzymes in a continuous-flow bioreactor for the synthesis of chiral γ- and δ-lactones. acs.org This system has demonstrated high efficiency and reusability, with a continuous run of over 650 hours for the production of (R)-δ-decalactone with high enantiomeric excess and conversion. acs.org The space-time yield in the continuous flow reactor was significantly higher than in batch reactions. acs.org

Microfluidic reactors have also been employed for the continuous-flow enzymatic synthesis of optically pure lactones. researchgate.net The use of a three-dimensional microfluidic reactor with an engineered carbonyl reductase allowed for the rapid synthesis of various chiral lactones with a dramatically increased space-time yield compared to batch processes. researchgate.net

Chemo-catalytic methods for lactone synthesis have also been adapted to flow conditions. A selenium-mediated catalytic process has been used for the regio- and diastereoselective continuous synthesis of hydroxy lactones from alkenoic acids. researchgate.net This flow system allows for the simple and environmentally friendly generation of lactonic products in a short time frame. researchgate.net

The following table summarizes key data from flow chemistry applications in lactone synthesis:

Flow SystemCatalysisLactone TypeKey AdvantageReference
Packed-bed reactorCoimmobilized dual enzymesChiral γ- and δ-lactonesHigh reusability, high space-time yield acs.org
3D Microfluidic reactorEngineered carbonyl reductaseChiral γ- and δ-lactonesSignificantly reduced reaction time researchgate.net
Continuous flow setupSelenium-mediated catalysisHydroxy lactonesEco-friendly, rapid synthesis researchgate.net

Biosynthetic Pathways and Mechanistic Elucidation of Lactone Formation

Microbial and Enzymatic Biosynthesis of Lactones

Microorganisms, particularly yeasts and fungi, are proficient producers of lactones, employing two primary strategies: de novo biosynthesis and biotransformation. mdpi.com These processes are mediated by a suite of specific enzymes that catalyze the formation of hydroxy fatty acid precursors, which subsequently cyclize to form the lactone ring.

De novo biosynthesis refers to the complete synthesis of lactones from simple, unrelated carbon sources like sugars, without the need for adding an immediate precursor to the culture medium. mdpi.comresearchgate.net This process is a rare trait among microorganisms but has been identified in several fungal species. researchgate.net The general pathway involves several key steps:

Fatty Acid Synthesis : The microorganism utilizes a primary carbon source (e.g., glucose) to build fatty acid chains. researchgate.net The methyl branch found in compounds like 2-Methylhexano-6-lactone is typically introduced during this stage by the incorporation of a methylmalonate unit instead of a malonate unit. rsc.org

Hydroxylation : The newly synthesized fatty acids undergo post-modification, where a hydroxyl group is introduced at a specific position on the carbon chain by hydroxylase enzymes. researchgate.net

Chain Shortening : The resulting hydroxy fatty acid is then processed through the β-oxidation pathway, typically within the peroxisome. In each cycle of β-oxidation, the fatty acid chain is shortened by two carbon atoms. mdpi.comresearchgate.net

Lactonization : After a specific number of β-oxidation cycles, a hydroxy acid of a particular chain length is generated. This molecule then undergoes intramolecular cyclization (lactonization), often spontaneously under acidic conditions, to form the final lactone. mdpi.comresearchgate.net

Several microorganisms have been reported to produce lactones via de novo synthesis, as detailed in the table below.

MicroorganismLactones ProducedReference
Sporidiobolus salmonicolorγ-Decalactone, cis-6-γ-Dodecenolactone, γ-Octalactone, γ-Nonalactone researchgate.net
Fusarium poaeVarious lactones researchgate.net
Trichoderma virideVarious lactones researchgate.net
Ashbya gossypiiVarious lactones researchgate.net

Biotransformation is a more common and often higher-yielding method for producing lactones. mdpi.com This process involves the microbial conversion of a specific, externally supplied precursor, usually a hydroxy fatty acid or a substrate rich in them (like castor oil), into the desired lactone. mdpi.com Unlike de novo synthesis, a wide range of microorganisms are capable of performing these conversions. mdpi.com

The most extensively studied example is the production of γ-decalactone by the yeast Yarrowia lipolytica using ricinoleic acid (found in castor oil) as a substrate. mdpi.comrsc.org The yeast shortens the ricinoleic acid chain through β-oxidation until 4-hydroxydecanoic acid is formed, which then cyclizes to γ-decalactone. mdpi.com Similarly, γ-dodecalactone can be produced from 10-hydroxystearic acid. nih.govasm.org

MicroorganismSubstrateProductReference
Yarrowia lipolyticaRicinoleic Acid / Castor Oilγ-Decalactone mdpi.comrsc.org
Yarrowia lipolyticaLinoleic Acidδ-Decalactone mdpi.com
Waltomyces lipofer10-Hydroxystearic Acidγ-Dodecalactone nih.govasm.org
Candida speciesRicinoleic Acidγ-Decalactone mdpi.com
Lactobacillus plantarum / YarrowiaOleic Acidγ-Dodecalactone mdpi.com

The enzymatic formation of the lactone ring is a critical step in biosynthesis. While some lactones form spontaneously from their hydroxy acid precursors, specific enzymes are often involved, particularly for strained rings like β-lactones. rsc.orgoregonstate.edu

Recently, several types of enzymes responsible for lactone ring formation have been identified and characterized:

β-Lactone Synthetases : The enzyme OleC, originally discovered in the olefin biosynthesis pathway in bacteria such as Xanthomonas campestris, was the first identified standalone β-lactone synthetase. nih.govumn.edu It is part of the adenylate-forming enzyme superfamily and catalyzes the formation of the β-lactone ring from β-hydroxy acid substrates. nih.govbiorxiv.org Homologs of OleC have been found in the biosynthetic gene clusters for β-lactone natural products like the anti-obesity drug precursor lipstatin (B1674855). nih.gov

Acyl-Homoserine Lactone (AHL) Synthases : In Gram-negative bacteria, LuxI-type proteins synthesize AHLs, which are crucial signaling molecules for quorum sensing. These enzymes use S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) or acyl-CoA as substrates, catalyzing first an acylation step and then an intramolecular lactonization to form the homoserine lactone ring. nih.govplos.org

Nonribosomal Peptide Synthetases (NRPS) : Some complex natural products containing a β-lactone ring are synthesized by large, multi-domain NRPS assembly lines. In these systems, a thioesterase domain often catalyzes the final step, releasing the product from the enzyme through cyclization to form the lactone. rsc.orgwustl.edu

Polyketide Synthases (PKS) : In the biosynthesis of macrolide polyketide antibiotics, a final thioesterase domain often catalyzes the direct formation of the large lactone ring upon releasing the growing chain from the synthase complex. rsc.org

Enzyme ClassExampleFunctionOrganism/PathwayReference
β-Lactone SynthetaseOleCForms β-lactone ring from β-hydroxy acidXanthomonas campestris nih.govumn.edu
Acyl-Homoserine Lactone SynthaseLuxI-type proteinsSynthesizes homoserine lactone ring for quorum sensingGram-negative bacteria nih.govplos.org
Thioesterase (NRPS)ObiFCatalyzes β-lactone ring formation in obafluorin (B1677078) synthesisPseudomonas fluorescens wustl.edu
Thioesterase (PKS)-Catalyzes macrolactone ring formation in antibiotic synthesisVarious bacteria rsc.org

Hydroxy fatty acids are the direct and essential precursors for the formation of most γ- and δ-lactones. rsc.orgoregonstate.edu The size of the resulting lactone ring is determined by the position of the hydroxyl group along the fatty acid chain. oregonstate.edu For instance, γ-lactones (five-membered rings) are formed from 4-hydroxy fatty acids, while δ-lactones (six-membered rings) arise from 5-hydroxy fatty acids. oregonstate.edunih.gov

These crucial hydroxy fatty acid precursors can be generated through several metabolic routes:

Reduction of Keto Acids : It is postulated that δ-hydroxy acids in milk fat originate from the reduction of corresponding δ-keto acids, which are themselves products of incomplete fatty acid biosynthesis. oregonstate.edu

Hydroxylation of Fatty Acids : Enzymes, particularly cytochrome P450 monooxygenases, can directly hydroxylate fatty acids at specific positions. rsc.org

Hydration of Unsaturated Fatty Acids : Some bacteria can hydrate (B1144303) the double bonds of unsaturated fatty acids, such as oleic acid, to produce hydroxy fatty acids like 10-hydroxystearic acid. mdpi.com

β-Oxidation of Longer Hydroxy Fatty Acids : As seen in the biotransformation of ricinoleic acid, a long-chain hydroxy fatty acid can be shortened via β-oxidation to yield a shorter-chain hydroxy acid that serves as the immediate lactone precursor. mdpi.comnih.gov For example, the biosynthesis of the macrolide pheromone (Z)-5-dodecenoic acid lactone in some beetles starts from oleic acid, which undergoes three cycles of β-oxidation followed by hydroxylation. rsc.org

The biosynthesis of lactones, especially complex ones like sesquiterpene lactones (STLs), often involves multiple cellular compartments, preventing metabolic interference and allowing for efficient pathway regulation. researchgate.nettandfonline.com

Plastid and Cytosol Cooperation : In plants, the early steps of terpenoid biosynthesis, which forms the backbone of STLs, can occur in separate locations. The methylerythritol phosphate (B84403) (MEP) pathway, producing the isoprene (B109036) building blocks, typically resides in the plastids, while the mevalonic acid (MVA) pathway operates in the cytosol. researchgate.netresearchgate.net There is evidence of cross-talk between these compartments, with intermediates being transported to complete the synthesis. researchgate.net

Cell-Specific Expression : In lettuce, a fascinating example of compartmentalization at the tissue level has been observed. The genes for the initial steps of STL biosynthesis (catalyzed by germacrene A synthase) are expressed in parenchyma cells that are adjacent to laticifers. The later-stage enzymes and the final STL products, however, are found within the laticifers themselves. tandfonline.comnih.gov This spatial separation suggests that intermediates are transported between cells for the completion of the pathway. nih.gov

Peroxisomal β-Oxidation : In yeasts like Yarrowia lipolytica, the β-oxidation pathway responsible for shortening hydroxy fatty acid precursors for lactone production is primarily located in the peroxisomes. mdpi.com This sequestration concentrates the necessary enzymes and isolates the process from other cellular metabolism.

Metabolic Pathways Involving Hydroxy Fatty Acid Precursors

Investigation of Biosynthetic Gene Clusters

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are physically grouped together on the chromosome in a biosynthetic gene cluster (BGC). nih.gov The discovery and analysis of these BGCs are powerful tools for understanding and engineering the production of natural products, including lactones. umn.edunih.gov

Genome mining, using bioinformatic tools like antiSMASH, allows researchers to scan microbial genomes and identify putative BGCs. nih.gov This approach has led to the identification of previously unknown BGCs for β-lactones in various bacteria. rsc.orgnih.gov For example, analysis of genomes from Actinomycetota isolated from Antarctica revealed BGCs predicted to produce β-lactones. nih.gov

Furthermore, a machine learning-guided approach successfully identified a BGC in pathogenic Nocardia species and experimentally linked it to the production of the β-lactone compound nocardiolactone. biorxiv.org The investigation of BGCs not only reveals the genetic blueprint for making a compound but also provides the tools for heterologous expression, where the entire pathway can be transferred to a more suitable industrial host, like E. coli or Saccharomyces cerevisiae, to improve production. nih.govillinois.edu The BGCs for complex β-lactones such as the antibiotic obafluorin and the drug precursor lipstatin have also been characterized, revealing their enzymatic machinery. biorxiv.orgwustl.edu

Strain Engineering for Enhanced Lactone Production

The industrial-scale production of this compound is intrinsically linked to the efficiency of the microbial or enzymatic systems employed. A key strategy to improve yields is through the targeted genetic modification of production strains. While extensive research dedicated solely to the enhanced production of this compound is not widely documented, the principles of metabolic engineering for similar compounds provide a clear roadmap.

Metabolic engineering is a powerful approach for modulating the metabolism of organisms to increase the production of a desired metabolite through genetic manipulation. ias.ac.in The fundamental requirements for successfully engineering a strain for enhanced lactone production include a thorough understanding of the biosynthetic pathway, the genes encoding the relevant enzymes, and the regulatory networks that control these pathways. ias.ac.in

For the production of this compound, a primary target for strain engineering would be the heterologous expression and overexpression of the gene encoding a highly active Baeyer-Villiger monooxygenase (BVMO) specific for 2-methylcyclohexanone (B44802). The BVMO from Dietzia sp. D5 represents a prime candidate due to its high catalytic efficiency with this substrate. uniprot.orgnih.gov Cloning and expressing the gene for this enzyme in a robust industrial host, such as Escherichia coli or a suitable yeast strain, would be the initial step. nih.gov

Further enhancements could involve:

Cofactor Regeneration: BVMOs are typically dependent on NADPH as a cofactor. uniprot.orgharvard.edu The intracellular availability of NADPH can be a limiting factor for lactone production. Engineering the host's central metabolism to increase the NADPH pool is a common strategy. This can be achieved by overexpressing enzymes of the pentose (B10789219) phosphate pathway or by introducing an efficient cofactor regeneration system, such as a glucose dehydrogenase.

Precursor Supply: The availability of the precursor molecule, 2-methylcyclohexanone, is another critical bottleneck. While the complete de novo biosynthetic pathway for 2-methylcyclohexanone in microorganisms is not well-elucidated, engineering a synthetic pathway by introducing genes from organisms known to produce similar cyclic ketones could be a viable strategy. For instance, pathways for the synthesis of cyclohexanone (B45756) from primary metabolites could be engineered and modified to produce the methylated derivative.

Protein Engineering: The properties of the BVMO itself can be improved through protein engineering techniques. researchgate.net Site-directed mutagenesis or directed evolution could be employed to enhance the enzyme's stability, catalytic activity, and regioselectivity, leading to higher yields and purer product. researchgate.netconstantsystems.com For example, mutations in the 'control loop' of BVMOs have been shown to influence regioselectivity. constantsystems.com

The table below summarizes potential genetic targets for engineering a microbial strain for enhanced this compound production.

Genetic Target Engineering Strategy Rationale
Baeyer-Villiger Monooxygenase (BVMO) GeneOverexpression of a highly active BVMO (e.g., from Dietzia sp. D5)To increase the catalytic conversion of 2-methylcyclohexanone to this compound.
Pentose Phosphate Pathway GenesOverexpression of key enzymes (e.g., glucose-6-phosphate dehydrogenase)To enhance the intracellular pool of the essential cofactor NADPH.
Precursor Biosynthesis GenesIntroduction and optimization of a synthetic pathway for 2-methylcyclohexanoneTo increase the availability of the direct precursor for the BVMO reaction.
Cofactor Recycling EnzymesCo-expression of an efficient NADPH regeneration system (e.g., glucose dehydrogenase)To ensure a continuous supply of the reduced cofactor for the BVMO.

Enzymatic Reaction Mechanisms in Lactone Biogenesis

The enzymatic formation of this compound from its cyclic ketone precursor, 2-methylcyclohexanone, is a classic example of a Baeyer-Villiger oxidation. This reaction is catalyzed by a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs).

The catalytic cycle of a BVMO begins with the binding of NADPH and the flavin adenine (B156593) dinucleotide (FAD) cofactor. The flavin is reduced by NADPH, which is subsequently released. Molecular oxygen then reacts with the reduced flavin to form a key intermediate, a C4a-peroxyflavin. This potent oxidizing species is the catalytic entity that attacks the carbonyl carbon of the 2-methylcyclohexanone substrate. This leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. The subsequent rearrangement of this intermediate involves the migration of a carbon atom adjacent to the carbonyl group, resulting in the insertion of an oxygen atom and the formation of the lactone ring. The final products, this compound and a C4a-hydroxyflavin, are then released, and the flavin cofactor is regenerated to its oxidized state, ready for the next catalytic cycle.

A particularly well-characterized BVMO with high activity towards 2-methylcyclohexanone is the enzyme from Dietzia sp. D5. uniprot.orgnih.gov This enzyme exhibits favorable kinetic properties for this specific substrate.

Enzyme Substrate K_m (mM) k_cat (s⁻¹) k_cat/K_m (s⁻¹mM⁻¹) Optimal pH Optimal Temperature (°C)
Baeyer-Villiger monooxygenase 4 (Dietzia sp. D5)2-Methylcyclohexanone0.5070.3700.737.535

Table based on data from UniProt and a 2014 study on the characterization of this enzyme. uniprot.orgnih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Methylhexano 6 Lactone

High-Resolution Mass Spectrometry for Structural Elucidation (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. masonaco.orgmdpi.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident assignment of a molecular formula. masonaco.orglibretexts.org This precision is essential for distinguishing between compounds that have the same nominal mass but different elemental compositions. libretexts.org

For 2-Methylhexano-6-lactone (C7H12O2), the theoretical exact mass can be calculated using the precise masses of its constituent isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁶O = 15.99491 amu). libretexts.org HRMS analysis of this compound would be expected to yield a molecular ion peak that corresponds very closely to this calculated value. The high mass accuracy of HRMS provides strong evidence for the molecular formula and is a key first step in the structural elucidation process. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the sample for analysis. libretexts.org

Parameter Description Significance for this compound
Mass Accuracy The closeness of the measured mass to the true mass. masonaco.orgDifferentiates the molecular formula C7H12O2 from other isobaric compounds.
Resolution The ability to distinguish between two peaks of similar m/z. masonaco.orgEnsures that the molecular ion peak is clearly separated from any potential contaminants or fragment ions.
Ionization Technique Method used to create ions from the sample molecules (e.g., ESI, EI). libretexts.orgESI is a soft ionization technique suitable for observing the intact molecular ion of the lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. leibniz-fmp.deebsco.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.orglibretexts.org

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete structural assignment of this compound. mdpi.comscribd.com

¹H NMR (1D): Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).

¹³C NMR (1D): Shows the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, typically through two or three bonds. longdom.orgemerypharma.com This is crucial for tracing out the carbon backbone of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. youtube.comemory.edu It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.comemory.edu It is invaluable for connecting different fragments of the molecule and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edunumberanalytics.com This is particularly useful for determining stereochemistry.

NMR Experiment Type of Information Provided Application to this compound
¹H NMR Proton chemical shifts and coupling constants.Identifies the different proton environments, such as the methyl group, methylene (B1212753) groups, and the methine proton at C2.
¹³C NMR Carbon chemical shifts.Confirms the presence of seven carbon atoms, including the carbonyl carbon of the lactone.
COSY ¹H-¹H coupling correlations. emerypharma.comEstablishes the connectivity between adjacent protons along the hexane (B92381) chain.
HSQC/HMQC Direct ¹H-¹³C correlations. youtube.comAssigns each proton signal to its corresponding carbon atom.
HMBC Long-range ¹H-¹³C correlations. youtube.comConfirms the lactone ring structure by showing correlations from protons to the carbonyl carbon.
NOESY Through-space ¹H-¹H correlations. numberanalytics.comHelps to determine the relative stereochemistry at the C2 chiral center.

Stereochemical Elucidation via Advanced NMR Methodologies

The stereochemistry of this compound, specifically the configuration at the C2 chiral center, can be investigated using advanced NMR techniques. numberanalytics.comnumberanalytics.com NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose, as they provide information about the spatial proximity of atoms. numberanalytics.com By analyzing the cross-peaks in a NOESY or ROESY spectrum, the relative orientation of the methyl group at C2 with respect to other protons in the ring can be determined. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR can be employed to determine the absolute configuration by creating diastereomeric species that are distinguishable in the NMR spectrum. Advanced computational methods combined with anisotropic NMR data, such as residual dipolar couplings (RDCs), can also provide highly accurate stereochemical assignments. leibniz-fmp.deresearchgate.net

Chromatographic Techniques for Compound Profiling and Purity Assessment

Chromatographic methods are essential for separating the compound of interest from complex mixtures and for assessing its purity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comnews-medical.net In GC-MS, the sample is first separated based on its boiling point and polarity by the gas chromatograph. longdom.org The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum that can be used for identification. news-medical.net GC-MS is widely used in environmental monitoring, food and fragrance analysis, and forensic applications. news-medical.netlongdom.orgresolvemass.ca For this compound, GC-MS can be used to determine its retention time (a characteristic property under specific GC conditions) and to confirm its identity by matching its mass spectrum to a library database. It is also an excellent method for quantifying the purity of a sample. mdpi.com

Technique Principle Application for this compound
GC-MS Separation by volatility/polarity (GC) followed by detection and identification by mass (MS). news-medical.netPurity assessment, identification by retention time and mass spectrum, and quantification in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgnih.gov It is particularly useful for compounds that are not sufficiently volatile for GC analysis, although it is also widely applied to a broad range of molecules. wikipedia.orgnih.gov In LC-MS, the sample is separated by a liquid mobile phase on a solid stationary phase, and the eluting components are then introduced into the mass spectrometer, often using an ESI source. nih.gov LC-MS is a powerful tool for analyzing complex biological and environmental samples. wikipedia.orgresearchgate.net For this compound, LC-MS, especially when coupled with a high-resolution mass spectrometer (LC-HRMS), can provide highly accurate mass data for confirmation of the molecular formula and can be used to profile the compound in various matrices. mdpi.comresearchgate.net

Technique Principle Application for this compound
LC-MS Separation by partitioning between a liquid mobile phase and solid stationary phase (LC) followed by mass analysis (MS). wikipedia.orgAnalysis in complex matrices, confirmation of molecular weight, and purification when used in a preparative mode.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the identification of functional groups within a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique to the molecule's structure and chemical environment. For this compound, these methods provide definitive evidence for its key structural features, primarily the six-membered lactone (cyclic ester) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The fundamental requirement for a vibration to be IR active is a change in the net molecular dipole moment during the vibration. wiley.com In this compound, the most prominent and diagnostic absorption band is due to the carbonyl group (C=O) stretching vibration. As a saturated six-membered δ-lactone, its C=O stretching frequency is expected to be in the region typical for acyclic esters, approximately 1750-1735 cm⁻¹. spcmc.ac.in This absorption is characteristically strong and sharp.

Another key feature in the FT-IR spectrum is the set of absorptions arising from the C-O-C single bond stretches of the ester group. These typically produce two strong, distinguishable bands. The asymmetric C-O-C stretch is found in the 1250-1160 cm⁻¹ region, while the symmetric stretch occurs at a lower frequency. spcmc.ac.in The presence of the methyl group and methylene (CH₂) groups in the aliphatic ring and chain gives rise to C-H stretching vibrations, typically observed in the 3000-2850 cm⁻¹ range, and C-H bending vibrations, which appear in the 1470-1350 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on established group frequencies for δ-lactones. spcmc.ac.innih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch-CH₃, -CH₂-2850 - 3000Medium to Strong
C=O StretchEster (δ-Lactone)1730 - 1750Strong, Sharp
C-H Bend-CH₃, -CH₂-1350 - 1470Variable
Asymmetric C-O-C StretchEster1160 - 1250Strong
Symmetric C-O-C StretchEster1050 - 1150Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. renishaw.com While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as C-C bond stretching within the ring structure.

For this compound, the C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-C bond vibrations of the carbon backbone and the symmetric C-H bending modes will produce distinct Raman signals. renishaw.com The combination of both FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the lactone ring, the alkyl chain, and the methyl substituent, thus allowing for unambiguous functional group analysis. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. anton-paar.compages.dev The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. libretexts.org

For a chiral molecule like this compound, which exists as two non-superimposable mirror images (enantiomers), determining which enantiomer is present (the R or S configuration) is critical. X-ray crystallography achieves this through the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net This effect occurs when the X-ray energy is near an absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This small phase shift breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), leading to measurable intensity differences between specific pairs of reflections known as Bijvoet pairs (h,k,l and -h,-k,-l). researchgate.net

The process for determining the absolute configuration of this compound would involve the following steps:

Single Crystal Growth: A high-quality single crystal of one enantiomer of this compound is required. Since the compound is a liquid at room temperature, this would necessitate in-situ cryo-crystallization techniques, where the liquid is carefully frozen on the diffractometer to form a single crystal. mdpi.com

Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam, often from a copper (Cu-Kα) source, as its wavelength is effective at inducing anomalous scattering from lighter atoms like oxygen. researchgate.netmdpi.com The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule, revealing its connectivity and conformation. The structural model is then refined against the experimental data.

Absolute Configuration Assignment: During the final refinement, the intensity differences of the Bijvoet pairs are analyzed. The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted (incorrect) structure. researchgate.netchem-soc.si A Flack parameter of 0.0(1), for example, would provide an unambiguous assignment of the absolute configuration (e.g., R or S) at the chiral center (C2).

A challenge in analyzing molecules composed only of light atoms (C, H, O) like this compound is that the anomalous scattering effect is very weak. researchgate.net However, modern diffractometers and advanced statistical methods allow for reliable determination even in these cases. mdpi.com

While specific crystallographic data for this compound is not available in public databases, the table below illustrates the typical data that would be obtained from such an analysis.

Parameter Description Example Value
Chemical FormulaMolecular formula of the compound.C₇H₁₂O₂
Formula WeightMolar mass of the compound.128.17 g/mol
Crystal SystemThe crystal system (e.g., Orthorhombic).Orthorhombic
Space GroupThe symmetry group of the crystal (e.g., P2₁2₁2₁).P2₁2₁2₁
a, b, c (Å)Dimensions of the unit cell.a = 5.89 Å, b = 8.12 Å, c = 15.45 Å
α, β, γ (°)Angles of the unit cell.α = 90°, β = 90°, γ = 90°
Volume (ų)Volume of the unit cell.739.5 ų
ZNumber of molecules per unit cell.4
RadiationType of X-ray radiation used.Cu-Kα (λ = 1.54178 Å)
Flack ParameterParameter indicating the absolute structure.0.02 (7)
R-factor (%)A measure of agreement between the model and data.4.5%

Computational and Theoretical Investigations of 2 Methylhexano 6 Lactone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are fundamental to exploring the conformational possibilities and predicting the physical properties of cyclic molecules. These methods map the potential energy surface of the molecule, revealing its most stable shapes and how it might behave in different environments.

The six-membered ring of 2-Methylhexano-6-lactone, like cyclohexane (B81311), can adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of a planar ester group within the ring and a methyl substituent introduces specific steric and electronic effects that influence the stability of these conformers.

Conformational analysis through molecular mechanics or quantum chemical calculations aims to identify the lowest energy (most stable) geometry. For the related δ-valerolactone, molecular mechanics calculations have been employed to investigate its conformations. acs.org Such studies typically reveal that the chair conformation is significantly more stable than the boat or twist-boat forms due to minimized torsional and steric strain. For this compound, the methyl group can exist in either an axial or equatorial position, leading to two different chair conformations. Computational methods can precisely calculate the energy difference between these two, with the equatorial position generally being favored to reduce steric hindrance.

An energy landscape is a map of the potential energy of the molecule as a function of its geometry, typically defined by key dihedral angles. By calculating the energy barriers between different conformations, it is possible to understand the dynamics of conformational interconversion.

Table 1: Illustrative Conformational Energy Data for a Model δ-Lactone System (e.g., δ-Valerolactone) This table presents typical data obtained from computational studies on similar six-membered lactone rings. The values serve as an example of what would be calculated for this compound.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair (Equatorial-Me)0.00C1-C2-C3-C4 ≈ 55
Chair (Axial-Me)1.8 - 2.5C1-C2-C3-C4 ≈ 55
Twist-Boat5.0 - 6.0Varies
Boat6.5 - 7.5C2-C3-C4-C5 ≈ 0

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification. After finding the optimized, lowest-energy geometry of this compound, further calculations can simulate its various spectra.

Vibrational Spectra (IR, Raman): Frequency calculations using Density Functional Theory (DFT) can predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as C=O stretching, C-H bending, or ring vibrations. These predicted spectra can be compared with experimental data to confirm the structure and its conformation. For instance, computational studies on δ-valerothiolactone have been used to interpret its vibrational spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. The calculations involve determining the magnetic shielding tensor for each nucleus in the optimized molecular structure. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex stereoisomers.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. nih.gov For a saturated lactone like this compound, the primary transition of interest would be the n → π* transition associated with the carbonyl group, which typically occurs in the UV region.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electron distribution within a molecule, which is key to understanding its stability and reactivity. researchgate.net For this compound, these calculations can illuminate the nature of the ester functional group and the influence of the methyl substituent.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.

HOMO: For a lactone, the HOMO is typically localized on the oxygen atom of the ester linkage, corresponding to its non-bonding electron pair (n_O). This indicates that the molecule is likely to act as a nucleophile or electron donor from this site.

LUMO: The LUMO is generally centered on the carbonyl group's π* anti-bonding orbital (π*_C=O). This region is electron-deficient, making the carbonyl carbon the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability. Computational studies on the related δ-valerothiolactone have precisely determined the energies and character of its valence orbitals. acs.org

Table 2: Example Frontier Orbital Energies from a DFT Study on a Model Thiolactone Data adapted from a study on δ-valerothiolactone, illustrating the type of information generated for electronic structure analysis. acs.org

Molecular OrbitalCharacterCalculated Energy (eV)
HOMO-1n_O (Oxygen lone pair)-9.50
HOMOn_S (Sulfur lone pair)-9.35
LUMOπ*_C=O> 0

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for investigating potential synthetic routes to a target molecule or predicting its degradation pathways. rsc.org For this compound, this involves modeling reactions such as its formation via Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802) or intramolecular cyclization of a hydroxy acid.

The process involves mapping the entire reaction coordinate from reactants to products. A key objective is to locate the transition state (TS)—the highest energy point along the lowest energy reaction path. The energy of the transition state relative to the reactants determines the activation energy (energy barrier), which governs the reaction rate. scielo.br

For example, computational studies on lactone formation via C-H bond activation have used DFT to calculate the free energy barriers of key steps. nih.gov In one such study, a calculated barrier of 32.5 kcal/mol for a specific step was used to predict that the reaction would be inefficient under those conditions, a prediction later validated by experiment. nih.gov Similarly, calculations have been used to understand the competition between the formation of different ring sizes (e.g., α- vs. β-lactones), where transition state geometries and energies reveal the preferred pathway. researchgate.netresearchgate.net

In Silico Approaches for Intermolecular Interactions (excluding drug-receptor interactions)

In silico methods can effectively model the non-covalent interactions that govern how molecules of this compound interact with each other or with solvent molecules. These interactions include hydrogen bonding, dipole-dipole forces, and van der Waals forces.

Although this compound cannot donate a hydrogen bond, its carbonyl oxygen is a strong hydrogen bond acceptor. Computational models can simulate its interaction with protic solvents like water or alcohols, quantifying the strength of these hydrogen bonds.

Molecular docking, a technique often used in drug design, can also be applied to understand other intermolecular recognition events. nih.gov For instance, one could model the self-dimerization of this compound. In such a study, two lactone molecules would be docked together in various orientations, and the interaction energy for the most stable dimer configuration would be calculated. These calculations can reveal whether the molecules prefer to align in a head-to-tail fashion to maximize dipole-dipole interactions or through other arrangements. Studies on related lactones have used docking to calculate interaction energies, which often fall in the range of -6 to -9 kcal/mol, indicating stable, non-covalent associations. nih.gov DFT calculations have also been used to rationalize how intramolecular hydrogen bonds can compete with the intermolecular interactions needed for processes like self-assembly. nih.gov

Ecological and Environmental Context of 2 Methylhexano 6 Lactone

Natural Occurrence and Distribution in Non-Human Biological Systems

Lactones are a diverse group of cyclic esters found widely in nature, produced by organisms ranging from bacteria and fungi to plants. mdpi.com These compounds are often volatile and play significant roles as natural signaling molecules and flavor or fragrance components. mdpi.com

Lactones are common secondary metabolites in fungi and plants. beilstein-journals.orgmdpi.com Fungi, in particular, are known to produce a vast array of lactones, including polyketide-derived resorcylic lactones and 10-membered lactones, which can exhibit various biological activities. beilstein-journals.orgmdpi.com Many fungal species from genera such as Alternaria, Aspergillus, and Penicillium are notable producers of these compounds. beilstein-journals.org Similarly, plants synthesize a wide range of lactones, such as sesquiterpene lactones, which are characteristic of the Asteraceae family and can act as defense compounds. escd.orgcore.ac.uk

While the class of lactones is well-represented in these biological systems, the specific identification of 2-Methylhexano-6-lactone as a direct metabolite in plants or fungi is not extensively documented in the reviewed scientific literature. However, the formation of a closely related ε-lactone structure, 6-isopropenyl-3-methyl-2-oxo-oxepanone, has been identified as a key intermediate in the metabolic pathway of the bacterium Rhodococcus erythropolis DCL14 when breaking down certain plant-derived monoterpenes. wur.nl This bacterium oxidizes (iso)-dihydrocarvone, a derivative of a plant essential oil component, using a monooxygenase enzyme, resulting in the formation of this substituted ε-lactone ring, which shares the same core structure as this compound. wur.nl This finding demonstrates that the 3-methyloxepan-2-one framework can be produced through microbial enzymatic processes.

In tobacco, lactones are important aroma substances that can be produced during the curing and fermentation processes. mdpi.com These compounds often arise from the degradation of larger molecules, such as diterpenoids (e.g., ladanum), contributing to the complex flavor profile of the final product. mdpi.com Although the lactone class is clearly established as significant in these matrices, the specific contribution of this compound to the aroma or flavor of fruits or tobacco is not detailed in the available literature.

Presence in Plant and Fungal Metabolites

Biochemical Roles in Microorganisms and Interspecies Chemical Communication (excluding human pheromones)

Lactones can serve as important signaling molecules, facilitating chemical communication between different organisms. mdpi.com In bacteria, a specific group of lactones, acyl-homoserine lactones (AHLs), function as autoinducers in quorum sensing, a process that allows bacterial populations to coordinate gene expression and behavior. frontiersin.orgmdpi.com More broadly, chemicals used for interspecies communication are known as semiochemicals, and lactones are a recurring structural motif in these signaling systems across different kingdoms of life. mdpi.comeuropa.eu

A specific biochemical role for a compound structurally related to this compound is observed in the metabolic pathway of Rhodococcus erythropolis DCL14. wur.nl In this bacterium, the formation of 6-isopropenyl-3-methyl-2-oxo-oxepanone is a defined step in the catabolism of dihydrocarveol (B1210190). wur.nl This process is not a communication signal but rather a metabolic transformation as part of a detoxification or nutrient-acquiring pathway. The lactone is formed via a Baeyer–Villiger monooxygenase enzyme and is subsequently acted upon by an ε-lactone hydrolase, demonstrating a specific enzymatic interaction and a clear biochemical role within the microorganism. wur.nl

Bioremediation Potential and Environmental Fate

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. echemi.com The degradation pathway of plant-derived monoterpenes by Rhodococcus erythropolis DCL14 serves as a direct example of this process. wur.nl Monoterpenes like carveol (B46549) and dihydrocarveol can be considered environmental contaminants, and the bacterium's ability to use them as a sole source of carbon and energy highlights its bioremediation potential. mdpi.comwur.nl

The environmental fate of this compound can be partially inferred from this pathway. The formation of the related lactone, 6-isopropenyl-3-methyl-2-oxo-oxepanone, is an intermediate step. wur.nl This lactone is further metabolized when its ring is opened by a hydrolase enzyme to form 6-hydroxy-5-isopropenyl-2-methylhexanoate. wur.nl However, this resulting hydroxy acid is described as a "dead-end metabolite" in the study, suggesting it is not broken down further by this organism and may persist in the environment. wur.nl This indicates that while microorganisms can process this type of lactone, the complete mineralization to carbon dioxide and water may not always occur, potentially leading to the accumulation of transformation products.

Interactive Data Table: Key Intermediates in the Microbial Metabolism of Dihydrocarveol by Rhodococcus erythropolis DCL14

This table details the sequence of compounds formed during the degradation of (1S)-(iso)-dihydrocarvone, leading to the formation and hydrolysis of a lactone structurally related to this compound. Data sourced from the study on Rhodococcus erythropolis DCL14. wur.nl

OrderCompound NameRole in Pathway
1(1S)-(iso)-DihydrocarvonePrecursor Substrate
26-Isopropenyl-3-methyl-2-oxo-oxepanoneLactone Intermediate
36-Hydroxy-5-isopropenyl-2-methylhexanoateHydrolyzed Product (Dead-end Metabolite)

Applications of 2 Methylhexano 6 Lactone and Lactone Chemistry in Materials Science and Biocatalysis

Utilization as Monomers in Polymer Synthesis

Lactones, including 2-Methylhexano-6-lactone, are valuable monomers for producing aliphatic polyesters, a class of polymers known for their biodegradability and biocompatibility. frontiersin.org These materials are gaining attention as sustainable alternatives to conventional petroleum-based plastics. frontiersin.org The properties of the resulting polyester (B1180765) are directly influenced by the structure of the lactone monomer. The methyl group on the this compound ring is expected to influence the physical and mechanical properties of the resulting polymer, such as its crystallinity, thermal stability, and degradation rate, compared to its unsubstituted counterpart, ε-caprolactone.

The primary method for polymerizing lactones is Ring-Opening Polymerization (ROP). frontiersin.org This process can be initiated by various catalytic systems, including anionic, cationic, organometallic, and enzymatic catalysts. frontiersin.org A common mechanism, particularly with metal-based catalysts, is the coordination-insertion mechanism. rsc.org In this process, a catalyst, often a metal alkoxide, coordinates to the carbonyl group of the lactone, activating it for nucleophilic attack by the growing polymer chain. frontiersin.org

Organic catalysts have emerged as a powerful alternative to metal-based systems, offering advantages such as lower toxicity and greater versatility. acs.orgacs.org Catalysts like 1,8-diazabicycloundec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven effective for the ROP of various lactones. acs.orgrsc.org Dual catalysis systems, which combine a Lewis acid with an organocatalyst, can enhance polymerization rates and control. acs.org For instance, the combination of simple Lewis acids and N-heterocyclic carbenes or DBU has been shown to efficiently polymerize large-ring lactones. acs.org

The choice of catalyst and initiator is crucial as it determines the polymer's molecular weight, dispersity, and end-group functionality. frontiersin.org For example, using an alcohol as an initiator (e.g., benzyl (B1604629) alcohol) in the presence of an aluminum-based catalyst can lead to linear polyesters with controlled molecular weights. rsc.org

Table 1: Common Catalytic Systems for Lactone ROP

Catalyst Type Examples Mechanism Highlights Ref
Metallo-organic Tin(II) octoate, Aluminum alkoxides Coordination-insertion mechanism; widely used but potential toxicity concerns. frontiersin.orgrsc.org
Organocatalysts DBU, TBD, N-Heterocyclic Carbenes (NHCs) Metal-free; operates under mild conditions; can be nucleophilic or basic. acs.orgacs.org
Dual Catalysis Lewis Acid + Organic Base (e.g., DMAP, DBU) Cooperative effect enhances activity and selectivity. acs.org

| Enzymatic | Lipases (e.g., Novozym-435) | High selectivity; environmentally benign conditions. | mdpi.com |

The synthesis of functionalized polymers allows for the creation of materials with tailored properties for specific applications, such as drug delivery or advanced coatings. pharmaexcipients.comsigmaaldrich.com Lactone monomers that contain additional functional groups, or polymers derived from them that undergo post-polymerization modification, are key to this field. pharmaexcipients.com For example, polymers with pendant functional groups like allyl, hydroxyl, or carboxyl groups can be synthesized. pharmaexcipients.com

A powerful technique for post-polymerization functionalization is the thiol-ene click reaction, which allows for the efficient and specific modification of polymers containing double bonds. pharmaexcipients.comrsc.org While this compound itself does not have a pendant double bond, copolymers could be synthesized using a functional lactone monomer alongside it. Alternatively, a similar unsaturated lactone, ω-6-hexadecenlactone, has been polymerized and subsequently functionalized via epoxidation or thiol-ene reactions, demonstrating a viable route to functional polyesters. rsc.org This approach allows for the introduction of various functionalities without altering the polymer backbone. rsc.org

Ring-Opening Polymerization (ROP) Mechanisms and Catalysis

Biocatalysis for Sustainable Chemical Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govau.dk The use of enzymes or whole-cell microorganisms can lead to the production of optically pure lactones under mild conditions, which is often challenging to achieve through conventional chemistry. mdpi.com

Several enzymatic pathways are known for producing lactones. nih.govau.dk The most prominent are Baeyer-Villiger oxidations, oxidative lactonizations of diols, and the reductive cyclization of ketoesters. nih.govau.dk

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones into lactones. au.dkd-nb.info This is the biological equivalent of the chemical Baeyer-Villiger oxidation but occurs under aqueous, ambient conditions. d-nb.info BVMOs are known for their high regio- and enantioselectivity, making them valuable for producing chiral lactones. nih.govresearchgate.net

Alcohol Dehydrogenases (ADHs): ADHs can be used in the oxidative lactonization of diols. nih.gov This process involves a double oxidation where an alcohol is first oxidized to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). A second oxidation of the lactol yields the final lactone product. nih.gov

Hydrolases: In a chemoenzymatic approach, certain hydrolases exhibit perhydrolase activity, generating percarboxylic acids that can then perform a Baeyer-Villiger oxidation. au.dk

The combination of different enzymes in a cascade reaction can create efficient, multi-step syntheses in a single pot. mdpi.com For example, a cascade involving an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase can convert a cycloalkanol into a lactone. mdpi.com

Microbial fermentation is a key technology for the industrial production of bio-based chemicals. researchgate.net It involves using microorganisms, such as yeasts or bacteria, to convert substrates into desired products. mdpi.com For lactone production, this can occur through de novo biosynthesis (synthesis from simple carbon sources like sugars) or biotransformation (conversion of a precursor added to the medium). mdpi.comresearchgate.net

The yeast Yarrowia lipolytica is a well-studied microorganism for producing γ-decalactone via biotransformation of hydroxy fatty acids. mdpi.com The process relies on the yeast's β-oxidation pathway. mdpi.com Optimizing fermentation processes is crucial for maximizing product yield and economic viability. researchgate.netd-nb.info Key parameters for optimization include:

Medium Composition: Adjusting carbon and nitrogen sources, as well as the concentration of precursors. d-nb.infomdpi.com

Physical Parameters: Controlling temperature, pH, and aeration. d-nb.infomdpi.com For example, enhancing the oxygen transfer rate has been shown to increase γ-decalactone production in Yarrowia lipolytica fermentations. researchgate.net

Fermentation Strategy: Employing fed-batch or continuous fermentation can overcome substrate inhibition and improve productivity compared to simple batch processes. researchgate.netnih.gov Fed-batch strategies, where the substrate is added intermittently, have been shown to significantly increase the final concentration of lactones. researchgate.net

Genetic Engineering: Modifying the metabolic pathways of the microorganism can enhance the production of the target molecule and reduce the formation of unwanted byproducts. researchgate.net

Table 2: Strategies for Optimizing Microbial Lactone Production

Optimization Strategy Description Example Application Ref
Process Parameters Adjusting pH, temperature, aeration, and agitation. Optimal temperature of 36.5 °C for lactic acid bacteria fermentation. mdpi.com
Fermentation Mode Using fed-batch or continuous systems to control substrate levels. Fed-batch fermentation of methyl ricinoleate (B1264116) with Y. lipolytica increased γ-decalactone yield. researchgate.net
Strain Improvement Selection of high-performing natural strains or genetic engineering. Deletion of specific acyl-CoA oxidase genes in Y. lipolytica to improve lactone formation ratio. researchgate.net

| Medium Optimization | Tailoring nutrient composition for optimal growth and production. | Use of response surface methodology to optimize glucose and peptone concentrations. | researchgate.net |

Enzymatic Routes to Lactone Synthesis

Role as Precursors in Advanced Chemical Synthesis

In chemistry, a precursor is a compound that is transformed into another compound through a chemical reaction. wikipedia.org Lactones, due to their inherent chemical functionality, are valuable precursors for a wide range of biologically relevant molecules and complex organic structures. researchgate.net The ester linkage can be cleaved, and the carbon backbone can be further modified. Chiral lactones, in particular, are highly sought-after building blocks for the asymmetric synthesis of natural products and pharmaceuticals. researchgate.net For instance, D-ribonolactone is a versatile precursor for C-nucleosides and other biologically important compounds. researchgate.net While specific examples for this compound are not widely documented, its structure lends itself to being a precursor for substituted hydroxy-hexanoic acids and their derivatives, which could be valuable intermediates in various synthetic pathways.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Lactone Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis from an intuition-based art to a data-driven science. For lactone synthesis, these computational tools offer unprecedented capabilities in prediction, optimization, and discovery.

Predictive Retrosynthesis and Reaction Outcome: AI-powered platforms are now capable of designing synthetic routes for complex molecules. engineering.org.cn For 2-Methylhexano-6-lactone, a retrosynthesis algorithm could propose multiple viable pathways, breaking the molecule down into simpler, commercially available precursors. engineering.org.cn Beyond just planning routes, ML models, particularly neural networks, can predict the outcomes of chemical reactions with increasing accuracy. mdpi.combohrium.com By training on vast datasets of known reactions, these models can forecast the yield of a specific transformation or identify the most effective reagents and conditions, thereby minimizing trial-and-error experimentation. bohrium.com

Catalyst and Ligand Design: The efficiency of many lactone syntheses hinges on the catalyst. Computational chemistry, augmented by ML, enables the rational design of new catalysts. pnnl.gov By modeling the transition states of reactions like lactonization, researchers can identify the structural features that make a catalyst more effective. pnnl.govrsc.org This approach can accelerate the discovery of novel, highly selective catalysts for producing this compound, potentially leading to lower energy consumption and higher purity. rsc.orgmdpi.com

Table 1: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Description Potential Impact on this compound Synthesis
Retrosynthesis Planning Algorithms predict synthetic pathways from the target molecule to starting materials. Identifies novel and more efficient routes than traditional human-designed ones.
Reaction Yield Prediction Neural network models forecast the yield of a reaction based on reactants and conditions. Optimizes reaction conditions for maximum yield, reducing waste and cost.
Catalyst Design Computational models predict the efficacy of potential catalysts for specific transformations. Accelerates the discovery of highly active and selective catalysts for lactonization.

| Ligand Optimization | ML models suggest modifications to ligands to improve catalyst performance and selectivity. | Enhances stereoselectivity, enabling precise synthesis of a specific enantiomer of this compound. |

Development of Green Chemistry Approaches for Lactone Production

The principles of green chemistry are paramount in modern chemical manufacturing, aiming to reduce environmental impact through sustainable practices. The production of lactones, particularly as monomers for biodegradable polymers like Poly(ε-caprolactone), is a key area for green innovation. researchgate.netresearchgate.netmdpi.com

Renewable Feedstocks: A primary goal of green chemistry is the use of renewable resources instead of petrochemicals. Significant research is focused on producing lactones from biomass. royalsocietypublishing.orgmdpi.com Feedstocks such as lignocellulose, sugars, and plant oils can be converted into platform chemicals that serve as precursors for lactones. rsc.orggoogle.com For instance, ε-caprolactone, the parent compound of this compound, can be synthesized from intermediates derived from renewable sources, creating a more sustainable life cycle for the resulting polymers and chemicals. researchgate.netrsc.org

Sustainable Catalysis and Solvents: Green approaches also target the reaction conditions themselves. This includes the development of metal-free catalytic systems and the use of environmentally benign solvents. acs.org Techniques such as solvent-free synthesis using microwave irradiation have been shown to be effective for the polymerization of ε-caprolactone, reducing both reaction time and the need for volatile organic compounds. researchgate.net The development of biocatalysts, as discussed in the next section, is also a cornerstone of green lactone production.

Table 2: Green Chemistry Principles Applied to Lactone Production

Green Chemistry Principle Application to this compound Production
Use of Renewable Feedstocks Synthesizing the carbon backbone from biomass-derived platform chemicals instead of petroleum. royalsocietypublishing.orgmdpi.com
Atom Economy Designing syntheses, like ring-expansion carbonylation, that maximize the incorporation of all starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents and heavy metal catalysts with benign alternatives or biocatalysts. acs.org
Design for Energy Efficiency Employing methods like microwave-assisted synthesis or highly active catalysts that operate at lower temperatures and pressures. researchgate.net

| Use of Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free systems to eliminate the use of hazardous organic solvents. |

Exploration of Unconventional Synthetic Pathways and Biocatalytic Cascades

Moving beyond traditional organic synthesis, researchers are exploring novel enzymatic and chemoenzymatic pathways that offer unparalleled selectivity and efficiency. These methods are particularly powerful for creating complex chiral molecules like this compound.

Biocatalysis with Baeyer-Villiger Monooxygenases (BVMOs): Enzymes are highly specific catalysts that can perform complex transformations under mild conditions. Baeyer-Villiger monooxygenases (BVMOs) are particularly valuable for lactone synthesis, as they catalyze the oxidation of cyclic ketones to their corresponding esters or lactones with high regio- and enantioselectivity. nih.govacs.orgrsc.org A suitable 2-methylcyclohexanone (B44802) could be converted into this compound with a specific stereochemistry using a selected BVMO, a task that is often challenging for traditional chemical catalysts. nih.gov

Table 3: Biocatalytic and Cascade Strategies for Chiral Lactone Synthesis

Synthetic Strategy Description Relevance to this compound
Kinetic Resolution with BVMOs A Baeyer-Villiger monooxygenase selectively oxidizes one enantiomer of a racemic cyclic ketone, yielding an enantiopure lactone and the unreacted ketone. nih.gov Enables the production of enantiomerically pure (R)- or (S)-2-Methylhexano-6-lactone from a racemic precursor.
Redox-Neutral Cascades Combines an alcohol dehydrogenase (ADH) and a BVMO. The ADH oxidizes a cyclic alcohol to a ketone, and the BVMO oxidizes the ketone to a lactone, with cofactors recycled internally. mdpi.com An efficient, self-sustaining system to convert 2-methylcyclohexanol (B165396) directly to the target lactone.
Chemoenzymatic Cascades Integrates a chemical catalyst for one step (e.g., C-C bond formation) with an enzyme for another (e.g., asymmetric reduction or oxidation). rsc.orgnih.gov Allows for the construction of the substituted ring structure and subsequent stereoselective lactonization in a single process.

| Multi-Enzyme Cascades | Utilizes a sequence of three or more enzymes to build a complex molecule from a simple starting material. | Could potentially build the this compound molecule from basic acyclic precursors in a biomimetic fashion. mdpi.com |

Advanced In Situ Spectroscopic Monitoring of Lactone Reactions

To fully optimize and control the advanced synthetic methods described above, real-time monitoring of the reaction is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. bruker.commt.compharmaexcipients.com

Real-Time Reaction Analysis: In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy, allow chemists to "watch" a reaction as it happens. mt.com Probes inserted directly into the reaction vessel provide a continuous stream of data on the concentration of reactants, intermediates, and products. researchgate.netrsc.orgedinst.com This information is critical for understanding reaction kinetics, identifying transient intermediates, and determining the precise endpoint of a reaction. rsc.orgacs.org For the synthesis of this compound, in situ FTIR could be used to monitor the disappearance of the ketone precursor and the formation of the lactone product during a Baeyer-Villiger oxidation. researchgate.netacs.org

Applications in Complex Systems: These monitoring tools are especially valuable for complex processes like biocatalytic reactions or polymerizations. In a bioconversion, NIR or Raman spectroscopy can track substrate consumption and product formation even in a complex aqueous cell culture medium. acs.org During the ring-opening polymerization of lactones, spectroscopy can monitor the monomer conversion in real-time, allowing for precise control over the polymer's molecular weight and properties. researchgate.net This level of process understanding and control is crucial for ensuring product quality and consistency. youtube.comresearchgate.net

Table 4: In Situ Spectroscopic Techniques for Monitoring Lactone Synthesis

Technique Information Provided Application Example for this compound Synthesis
FTIR (ReactIR) Real-time concentration profiles of reactants, intermediates, and products. Detailed kinetic data. Monitoring the conversion of 2-methylcyclohexanone to this compound during a Baeyer-Villiger oxidation to determine reaction rates and endpoint. mt.comresearchgate.net
Raman Spectroscopy Complementary to FTIR, excellent for non-polar bonds and aqueous systems. In situ monitoring of enzymatic reactions in buffer solutions or tracking polymerization in bulk.
Near-Infrared (NIR) Provides information on C-H, O-H, and N-H bonds. Good for monitoring bulk properties. Monitoring substrate and product concentrations during a whole-cell biocatalytic synthesis of the lactone precursor. acs.org

| Reaction Calorimetry | Measures the heat flow of a reaction in real time, providing kinetic and safety information. | Assessing the thermal profile of the lactonization or subsequent polymerization to ensure process safety at scale. youtube.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylhexano-6-lactone, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of 2-methyl-6-hydroxyhexanoic acid. Key parameters include solvent choice (e.g., anhydrous toluene), temperature control (80–100°C), and catalyst selection (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via TLC and quenching with aqueous sodium bicarbonate to remove residual acid. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Identify lactone ring protons (δ 4.0–4.5 ppm) and carbonyl carbons (δ 170–175 ppm). Compare with literature data for validation.
  • IR Spectroscopy : Confirm lactone carbonyl stretch (~1750 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 142 (C₇H₁₀O₂) and fragmentation patterns.
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% threshold .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, light, pH extremes). Monitor degradation via HPLC and quantify degradation products (e.g., hydrolyzed hydroxy acid). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

  • Methodological Answer :

  • Variable Standardization : Ensure uniform assay conditions (e.g., cell lines, solvent controls, concentration ranges).
  • Purity Verification : Re-test samples from conflicting studies using validated HPLC methods.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from impurities or unaccounted stereochemical factors .

Q. What computational approaches predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) Simulations : Study interactions with enzymes (e.g., esterases) to infer metabolic pathways.
  • QSAR Models : Corlate structural features (e.g., lactone ring size) with logP and bioavailability. Tools like Gaussian or AutoDock are recommended .

Q. What strategies enhance the enantioselective synthesis of this compound for chiral studies?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
  • Chiral HPLC : Validate enantiomeric excess (ee) using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can metabolic pathways of this compound be mapped in mammalian systems?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C-labeled lactone and track metabolites via LC-MS/MS.
  • Enzyme Inhibition Studies : Co-administer with esterase inhibitors (e.g., PMSF) to identify hydrolysis-dependent pathways.
  • Transcriptomic Analysis : Use RNA-seq to identify upregulated detoxification genes (e.g., CYP450 isoforms) in exposed cell lines .

Data Analysis and Reproducibility

Q. What frameworks ensure robust statistical analysis of dose-response data for this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (GraphPad Prism).
  • Error Propagation : Account for instrument uncertainty (e.g., ±5% pipetting error) in confidence intervals.
  • Open Data : Share raw datasets and code (e.g., GitHub repositories) to enable replication .

Q. How should researchers design experiments to investigate synergistic effects of this compound with other bioactive compounds?

  • Methodological Answer :

  • Factorial Design : Use a 2x2 matrix to test combinations (e.g., lactone + antibiotic).
  • Isobologram Analysis : Calculate combination indices (CI <1 indicates synergy).
  • Mechanistic Studies : Perform fluorescence quenching assays to detect binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.